Selective Inhibition of Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE)
1-(4-Bromophenyl)-3-cyclobutylthiourea exhibits a clear preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Its inhibition constant (Ki) for equine serum BChE is 610 nM, which is 5.6-fold lower (i.e., more potent) than its Ki of 3,430 nM for Electrophorus electricus AChE [1]. This selectivity profile is a direct consequence of the compound's unique 4-bromophenyl and cyclobutyl substitution pattern, which dictates its fit within the active site gorge of BChE versus AChE.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 610 nM (BChE); Ki = 3,430 nM (AChE) |
| Comparator Or Baseline | Intra-compound comparison of BChE vs. AChE activity |
| Quantified Difference | 5.6-fold selectivity for BChE over AChE |
| Conditions | Competitive inhibition assay using equine serum BChE and Electrophorus electricus AChE; preincubation for 20 min; varying substrate (butyrylthiocholine/acetylthiocholine iodide) concentrations [1]. |
Why This Matters
This quantitative selectivity data is critical for researchers developing BChE-targeted probes or therapeutics, as it demonstrates a measurable preference that is not observed with many generic thiourea derivatives.
- [1] BindingDB. (n.d.). BDBM50210170 CHEMBL3894580. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50210170 View Source
